![molecular formula C17H10F2N4OS3 B2383896 N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351649-55-2](/img/structure/B2383896.png)
N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Benzothiazoles, on the other hand, are compounds that contain a benzene ring fused to a thiazole ring .
Synthesis Analysis
Thiazoles can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial potential. This compound, with its intricate structure, may exhibit antibacterial, antifungal, or antiviral properties. Researchers could explore its efficacy against specific pathogens, potentially leading to novel antimicrobial agents .
Anticancer Potential
The rigid planar structure of this compound suggests it might interfere with cellular processes. Investigating its effects on cancer cell lines could reveal its antitumor or cytotoxic properties. Additionally, understanding its mechanism of action could pave the way for targeted therapies .
Neuroprotective Effects
Given the role of thiazoles in neurotransmitter synthesis, this compound might impact neuronal health. Researchers could explore its neuroprotective potential, especially in conditions like neurodegenerative diseases or brain injuries .
Anti-Inflammatory Properties
Thiazoles often exhibit anti-inflammatory activity. Investigating whether this compound modulates inflammatory pathways could provide insights into potential therapeutic applications .
Anticonvulsant Activity
The heterocyclic nature of thiazoles makes them interesting candidates for anticonvulsant drugs. Researchers could evaluate this compound’s effects on seizure models to assess its antiepileptic potential .
Antioxidant Capacity
Thiazoles are known for their antioxidant properties. Studying the ability of this compound to scavenge free radicals could contribute to our understanding of oxidative stress-related diseases .
properties
IUPAC Name |
N-[5-[(2,5-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4OS3/c18-10-5-6-11(19)9(7-10)8-25-17-23-22-16(27-17)21-14(24)15-20-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEPYADYLWWXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=C(C=CC(=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

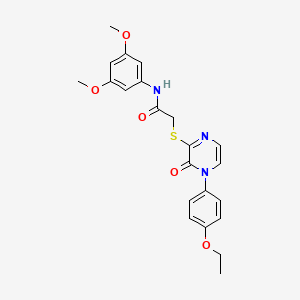
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)
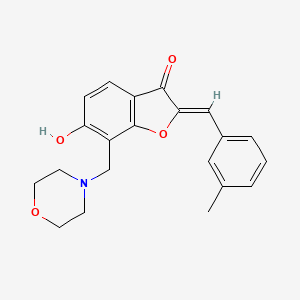
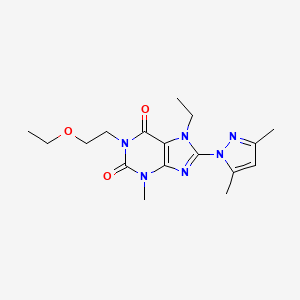
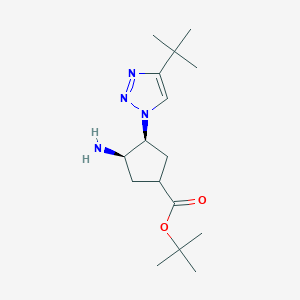
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)
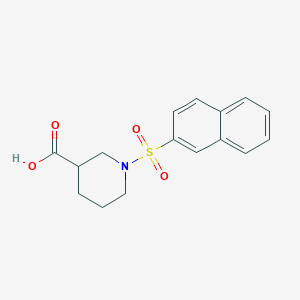

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)